molecular formula C19H17NO3 B13703335 Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13703335
M. Wt: 307.3 g/mol
InChI Key: WHHFPEFNIXGTPU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of an ethyl ester group, a biphenyl moiety, and a methyl-substituted isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

ethyl 5-methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C19H17NO3/c1-3-22-19(21)17-13(2)23-20-18(17)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3

InChI Key

WHHFPEFNIXGTPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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